6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features, including a benzofuran ring and a benzodiazepine ring. Benzofuran is a heterocyclic compound, also known as a fused ring compound, consisting of a benzene ring fused to a furan ring . Benzodiazepines are a class of drugs known for their psychoactive properties, often used in medicine for their sedative and anxiolytic effects .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and benzodiazepine rings are likely to contribute significantly to the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Catalytic Oxidation Studies
Metal ions like Co2+, Mn2+, Ni2+, Zn2+, and Ca2+ have been shown to catalyze the condensation of certain benzodiazepine compounds, leading to their oxidation. This research is crucial for understanding the chemical properties and potential applications of benzodiazepine derivatives in various reactions and catalysis processes (Szeverényi & Simándi, 1989).
Photochemical Transformations
Studies on the photochemical transformations of benzodiazepine derivatives, like the oxidation in different conditions (UV irradiation, various solvents), contribute to the understanding of their stability and behavior under different environmental conditions (Ishizumi, Mori, Inaba, & Yamamoto, 1975).
Structural Analysis and Crystallography
X-ray crystallography has been used to study the structure of benzodiazepine derivatives. These studies provide insights into the molecular conformation, bonding, and other structural properties that are essential for understanding their pharmacological and chemical behaviors (Kravtsov, Fonari, Gdaniec, Pavlovsky, Andronati, & Semenishyna, 2012).
Synthesis and Biological Evaluation
Research in synthesizing new derivatives of benzodiazepines and evaluating their biological activities, such as antipsychotic and anticonvulsant properties, is significant. It opens avenues for the development of new therapeutic agents (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Future Directions
properties
IUPAC Name |
6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O5/c1-30(2)16-23-27(24(35)17-30)28(33-22-10-6-5-9-21(22)32-23)20-14-19(34(36)37)12-13-25(20)38-26-11-7-8-18-15-31(3,4)39-29(18)26/h5-14,28,32-33H,15-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDZTERBTVQDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)[N+](=O)[O-])OC5=CC=CC6=C5OC(C6)(C)C)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
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